2-Chloro-5-(trifluoromethyl)aniline hydrochloride
Description
2-Chloro-5-(trifluoromethyl)aniline hydrochloride (CAS 121-50-6, molecular formula C₇H₅ClF₃N·HCl) is a halogenated aniline derivative with a trifluoromethyl (-CF₃) substituent at the 5-position and a chlorine atom at the 2-position of the benzene ring. Its molecular weight is 195.57 g/mol (base form) . The compound is a key intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to the electron-withdrawing properties of the -CF₃ group, which enhance stability and modulate reactivity . Vibrational spectroscopy studies reveal distinct characteristics attributable to the chlorine and -CF₃ substituents, including altered electron density distribution compared to aniline and trifluoromethyl aniline derivatives .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-5-2-1-4(3-6(5)12)7(9,10)11;/h1-3H,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRPJUZTWJZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)aniline hydrochloride typically involves the chlorination of 5-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-(trifluoromethyl)aniline hydrochloride involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 2-chloro-5-(trifluoromethyl)aniline exhibit notable antimicrobial properties. For instance, a study synthesized a series of compounds based on this structure and evaluated their efficacy against various microbial strains. The results indicated that some derivatives showed significant inhibition against bacteria and fungi, comparable to established antibiotics like penicillin and ciprofloxacin .
Antitumor Properties
In addition to antimicrobial activity, compounds derived from 2-chloro-5-(trifluoromethyl)aniline have been investigated for their antitumor effects. A study reported the synthesis of Schiff bases from this compound, which were found to possess promising antitumor activity against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Agrochemical Applications
Pesticidal Activity
The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)aniline enhances its lipophilicity and biological activity, making it a valuable candidate in agrochemicals. Research has shown that derivatives can act as effective pesticides, with specific formulations demonstrating high efficacy against agricultural pests while maintaining low toxicity to non-target organisms .
Material Science
Polymer Chemistry
This compound is also utilized in the synthesis of specialty polymers. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Studies have shown that polymers containing 2-chloro-5-(trifluoromethyl)aniline exhibit improved mechanical properties and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
Electron Effects :
- The -CF₃ group in 2-chloro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, reducing the electron density of the aromatic ring and directing electrophilic substitution to specific positions .
- In contrast, 2-methoxy-5-(trifluoromethyl)aniline HCl () has a methoxy (-OCH₃) group, which is electron-donating via resonance, increasing ring reactivity toward electrophiles compared to the chloro analogue.
- The methylthio (-SCH₃) group in 2-chloro-5-(methylthio)aniline HCl () is weakly electron-donating, offering intermediate reactivity between -Cl and -OCH₃ derivatives.
Solubility and Stability :
- The hydrochloride salt form of 2-chloro-5-(trifluoromethyl)aniline enhances water solubility, critical for pharmaceutical formulations .
- Predicted physicochemical properties (e.g., density 1.365 g/cm³, boiling point 217.5°C) for 2-chloro-5-methyl-4-(trifluoromethyl)aniline () suggest higher lipophilicity compared to the parent compound due to the methyl group .
Biological Activity
2-Chloro-5-(trifluoromethyl)aniline hydrochloride is a halogenated aniline derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C7H5ClF3N·HCl
- Molecular Weight : 211.57 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and target sites.
Antimicrobial Properties
Research indicates that 2-Chloro-5-(trifluoromethyl)aniline hydrochloride exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been documented in several studies.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory (MIC: 32 µg/mL) | |
| Escherichia coli | Moderate (MIC: 64 µg/mL) | |
| Pseudomonas aeruginosa | Weak (MIC: >128 µg/mL) |
The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
The mechanism by which 2-Chloro-5-(trifluoromethyl)aniline hydrochloride exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
- Cell Wall Synthesis Inhibition : The compound may inhibit enzymes involved in peptidoglycan synthesis, critical for maintaining bacterial cell wall integrity.
- Metabolic Pathway Interference : It may target enzymes in metabolic pathways such as the MEP pathway, which is crucial for the survival of many pathogenic bacteria .
Study on Antimicrobial Efficacy
A study conducted by Shimizu et al. explored the efficacy of various aniline derivatives, including 2-Chloro-5-(trifluoromethyl)aniline hydrochloride, against E. coli and S. aureus. The results indicated a strong correlation between structural modifications in aniline derivatives and their antimicrobial potency. The study concluded that halogen substitutions significantly enhance antibacterial activity compared to unsubstituted analogs .
Research on Toxicity and Safety
Another study assessed the cytotoxic effects of 2-Chloro-5-(trifluoromethyl)aniline hydrochloride on human cell lines. The compound demonstrated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-5-(trifluoromethyl)aniline hydrochloride in academic laboratories?
The compound is typically synthesized via functionalization of precursor aromatic amines. For example:
- Step 1 : Methylation of 2-chloro-5-(methylthio)aniline using methyl iodide in THF with n-butyllithium as a base (72% yield) .
- Step 2 : Hydrochloride salt formation via acidification, as described in reactions involving toluene at 140°C for condensation .
- Key reagents : Methyl iodide, n-butyllithium, THF, and HCl for salt formation.
- Yield optimization : Prolonged reaction times (8–24 h) and inert atmospheres improve yields .
Q. What analytical techniques are recommended for characterizing 2-chloro-5-(trifluoromethyl)aniline hydrochloride?
- Spectroscopy : FT-IR and FT-Raman for identifying functional groups (e.g., NH₂, C-Cl, CF₃) and vibrational modes . Theoretical DFT calculations can validate experimental spectra .
- Chromatography : HPLC with method H (Rt = 1.59 min) for purity assessment .
- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 232.03) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Acute toxicity (oral, dermal, inhalation; Cat. 4) and skin/eye irritation (Cat. 2) .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and acid-neutralizing agents (e.g., KHSO₄) during workup .
- Storage : Anhydrous conditions at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the electronic influence of the trifluoromethyl group affect reaction mechanisms in cross-coupling reactions?
The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at the para position. Example:
- Condensation reactions : Reacts with cyanamides (e.g., N-methyl-N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)cyanamide) in toluene at 140°C to form guanidine derivatives via nucleophilic aromatic substitution .
- Kinetic studies : Monitor substituent effects using Hammett plots or computational modeling (DFT) .
Q. What strategies are effective for identifying and mitigating byproducts during synthesis?
- Common byproducts : Unreacted starting materials (e.g., 2-chloro-5-(methylthio)aniline) or over-alkylated products.
- Analytical methods : LC-MS to detect low-abundance impurities.
- Mitigation : Optimize stoichiometry (e.g., 1:1 molar ratio with fluoroethyl bromide) and use scavengers like TEA to quench excess acid chlorides .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group (-NH₂) shows high nucleophilicity, while -CF₃ stabilizes transition states in SNAr reactions .
- Vibrational modeling : Match computed IR/Raman spectra (B3LYP/6-311+G(d,p)) with experimental data to confirm molecular structure .
Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 121-50-6 vs. 1179444-82-6)?
Q. What functionalization strategies enable diversification of this compound for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
